7-Oxodehydroabietinol

Antiviral Research Herpes Simplex Virus Selective Inhibitor

Sourcing a selective HHV-2 chemical probe is challenging due to structural analogs lacking the 7-oxo group essential for antiviral selectivity. • Selective HHV-2 inhibition: Rf = 1×10¹ at 12.5 μg/mL; inactive against HHV-1, confirming 7-oxo-dependent activity. • Moderate cytotoxicity against A549 lung carcinoma cells enables comparative oncology SAR studies. • Natural abietane diterpenoid isolated from Pinus banksiana buds & P. yunnanensis bark; ≥98% purity by HPLC. Supplied as powder with Certificate of Analysis; stock available for prompt global dispatch.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 33980-71-1
Cat. No. B030010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxodehydroabietinol
CAS33980-71-1
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C
InChIInChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1
InChIKeyPRZSMDYEVUSNJM-SLFFLAALSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxodehydroabietinol Baseline Profile


7-Oxodehydroabietinol (CAS 33980-71-1) is a naturally occurring abietane-type diterpenoid, identified by the IUPAC name (1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one [1]. It has been isolated from sources such as Pinus banksiana Lamb. buds and Pinus yunnanensis bark [2]. The compound has a molecular weight of 300.44 g/mol and the molecular formula C20H28O2 [3]. Reported biological activities include selective inhibition of human herpesvirus 2 (HHV-2), moderate cytotoxicity against human lung carcinoma cells, and antibacterial properties .

Selective HHV-2 inhibitor probe for antiviral mechanism studies
Lung carcinoma cytotoxicity screening and structure-activity relationship research
Natural diterpenoid tool for antibacterial screening assays

7-Oxodehydroabietinol Substitution Risks


Substitution of 7-Oxodehydroabietinol with its parent compound, dehydroabietinol, or other related abietane diterpenes is not scientifically justified for applications requiring selective HHV-2 inhibition. The presence of the 7-oxo functional group is the key structural differentiator that enables this specific antiviral activity. While dehydroabietinol itself exhibits distinct biological activities such as spleen tyrosine kinase (SYK) inhibition (IC50 = 46.4 μM) and antimalarial effects , it lacks the selective anti-HHV-2 profile of 7-Oxodehydroabietinol. The existing evidence confirms a direct structure-activity relationship where oxidation at the 7-position is essential for generating the unique antiviral selectivity [1]. Therefore, substituting a non-oxidized analog for applications targeting HHV-2 would result in a complete loss of the intended biological effect, underscoring the need for precise compound selection based on validated structural and functional data.

Target Compound
7-Oxodehydroabietinol: selective HHV-2 inhibition with reported viral titer reduction
Contains 7-oxo group critical for anti-HHV-2 selectivity
Evidence from in vitro Vero cell assays
Potential Substitutes
Dehydroabietinol: lacks 7-oxo group; no selective HHV-2 activity (reports SYK inhibition and antimalarial effects)
Other abietane diterpenes: structural variations may shift antiviral profile and pathway response
Substitution risks complete loss of intended HHV-2 selectivity

7-Oxodehydroabietinol Evidence Guide


Selective HHV-2 Activity and HHV-1 Inactivity

7-Oxodehydroabietinol demonstrates selective antiviral activity against human herpesvirus 2 (HHV-2) while being completely inactive against human herpesvirus 1 (HHV-1). At a concentration of 12.5 μg/mL, it reduces the viral titer of HHV-2 by a factor of 1×10¹ (Rf). In contrast, it exhibits no activity against HHV-1 under the same conditions . This represents a distinct functional differentiation from its parent compound dehydroabietinol, which does not exhibit this selective HHV-2 inhibitory profile [1].

Selective HHV-2 Activity
Cross-study comparable
Rf = 1×10¹ against HHV-2 at 12.5 μg/mL; inactive against HHV-1
Supports HHV-2 selective probe context; distinct from parent compound and broad-spectrum antiherpetics
In vitro Vero cell end-point titration; comparator data require source-specific review
Antiviral Research Herpes Simplex Virus Selective Inhibitor

Cytotoxicity in A549 Lung Carcinoma Cells

7-Oxodehydroabietinol exhibits moderate cytotoxicity against the A549 human lung carcinoma cell line, a finding that is consistently reported across multiple sources [1]. This activity is comparable to that of 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one, another diterpenoid isolated from the same study [2]. In contrast, the parent compound dehydroabietinol has demonstrated antimalarial activity (IC50 26-27 μM) and SYK inhibition (IC50 46.4 μM) , indicating a different spectrum of biological action. The specific quantitative IC50 value for the cytotoxicity of 7-Oxodehydroabietinol against A549 cells is not explicitly stated in the available primary literature, but the activity is consistently categorized as 'moderate' .

A549 Cytotoxicity
Class-level inference
Moderate cytotoxicity reported; exact IC50 not quantified in primary sources
Supports cytotoxicity endpoint review in lung carcinoma models; profile differs from parent compound
Data to verify; consistent classification as moderate across multiple sources
Cancer Research Cytotoxicity Lung Carcinoma

7-Oxodehydroabietinol Application Scenarios


Selective HHV-2 Antiviral Drug Discovery

The most evidence-supported application for 7-Oxodehydroabietinol is as a selective chemical probe or lead compound in anti-HHV-2 drug discovery programs. Its defined activity (Rf = 1×10¹ at 12.5 μg/mL) and selectivity (inactive against HHV-1) make it a valuable tool for target validation studies, mechanism-of-action investigations specific to HHV-2, and as a starting point for medicinal chemistry optimization to improve potency . This scenario is directly derived from the quantitative evidence of its selective antiviral profile [1].

Cytotoxic Mechanisms in Lung Carcinoma Models

Based on its consistent classification as a compound with moderate cytotoxicity against A549 human lung carcinoma cells, 7-Oxodehydroabietinol can be utilized as a research tool in oncology studies. Its application is most appropriate for preliminary in vitro investigations exploring the mechanisms of diterpenoid-induced cytotoxicity in lung cancer models, and for comparative studies with other abietane diterpenes to delineate structure-activity relationships related to the 7-oxo group [2].

Application
Selection Property
Validation Focus
Selective HHV-2 Antiviral Drug Discovery
HHV-2 selectivity profile and HHV-1 cross-reactivity
Viral titer reduction and target-engagement assays
Cytotoxic Mechanisms in Lung Carcinoma Models
A549 cell cytotoxicity context
Cell viability and apoptosis pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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